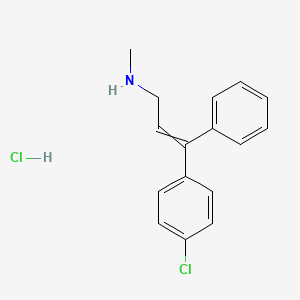
Holmium citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium citrate is a chemical compound formed by the combination of holmium, a rare-earth metal from the lanthanide series, and citric acid Holmium is known for its unique magnetic properties and its ability to absorb neutrons, making it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Holmium citrate can be synthesized by transforming freshly precipitated holmium hydroxide in a citric acid solution under hydrothermal conditions. The reaction typically occurs at temperatures above 100°C and takes about three days to complete . The resulting compound crystallizes in a monoclinic system, with crystallite sizes determined by the Halder-Wagner method .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes, with a focus on maintaining high purity and consistency. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Holmium citrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of citric acid, which acts as a chelating agent, stabilizing the holmium ions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of other metal ions or ligands, leading to the formation of new complexes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield holmium oxide, while reduction can produce holmium metal or other reduced forms of holmium compounds.
Scientific Research Applications
Holmium citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other holmium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of high-strength magnets and as a component in certain types of lasers.
Mechanism of Action
Holmium citrate can be compared to other lanthanide citrates, such as erbium citrate and lutetium citrate . While these compounds share similar chemical properties, this compound is unique in its magnetic characteristics and neutron absorption capabilities. This makes it particularly valuable in applications requiring strong magnetic fields or neutron capture.
Comparison with Similar Compounds
- Erbium citrate
- Lutetium citrate
- Yttrium citrate
Holmium citrate stands out due to its specific magnetic and radiological properties, making it a versatile compound in various scientific and industrial fields.
Properties
CAS No. |
13455-50-0 |
|---|---|
Molecular Formula |
C6H5HoO7 |
Molecular Weight |
354.03 g/mol |
IUPAC Name |
holmium(3+);2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Ho/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChI Key |
XWNIZLSRPNZMLP-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ho+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


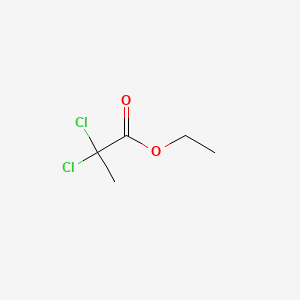
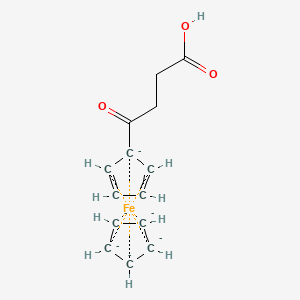
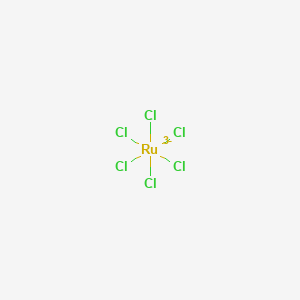

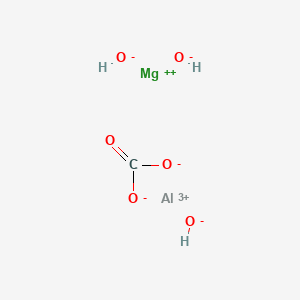
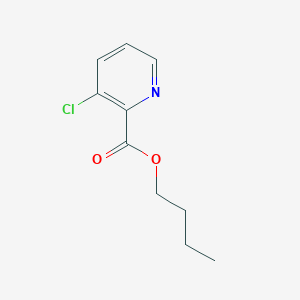
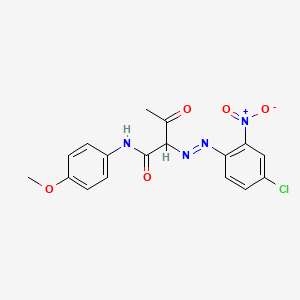
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B13738948.png)
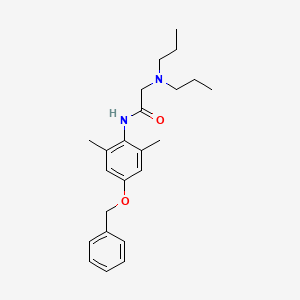
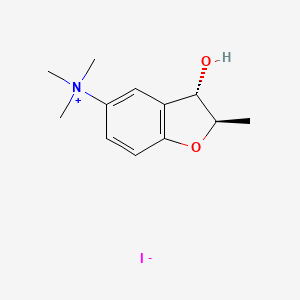
![5-[(2E)-2-[1-[(E)-6-hydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol](/img/structure/B13738966.png)
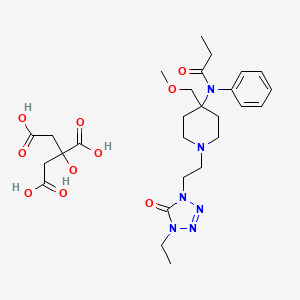
![diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13738987.png)
